REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[Na+].O.NN>C(O)COCCOCCO>[F:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[CH:3][C:2]=1[NH2:1] |f:1.2,3.4|
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Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1F)C(C)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(COCCOCCO)O
|
Name
|
|
Quantity
|
4.94 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
This addition
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Type
|
CUSTOM
|
Details
|
resulted in a slight exotherm (temperature around 500)
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Type
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CUSTOM
|
Details
|
The reaction flask (three neck, equipped with claisen adapter and receiving flask)
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Type
|
CUSTOM
|
Details
|
was then equipped with a heating mantle
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Type
|
CUSTOM
|
Details
|
1 50° C
|
Type
|
CUSTOM
|
Details
|
to collect in the receiving flask
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Type
|
TEMPERATURE
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Details
|
After 1 hour at 1 50° C. the reaction mixture was then heated to 180° C.
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Duration
|
1 h
|
Type
|
DISTILLATION
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Details
|
while still collecting distillate
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature with an ice bath
|
Type
|
ADDITION
|
Details
|
poured into 100 mL of water
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Type
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EXTRACTION
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Details
|
The aqueous mixture was extracted three times with ether (125 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed once with water, once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbone
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |